N,N-Dichloro-4-ethylbenzenesulfonamide

Lipophilicity Drug Discovery Biphasic Catalysis

N,N-Dichloro-4-ethylbenzenesulfonamide (CAS 610770-31-5) is a halogenated sulfonamide belonging to the N,N-dichloroarenesulfonamide family, distinguishable from its closest structural analogs by the presence of a para-ethyl substituent on the benzene ring. This class of compounds is recognized in the literature for its utility as electrophilic chlorinating agents and oxidants, with reactivity governed by the highly labile N–Cl bonds.

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
CAS No. 610770-31-5
Cat. No. B12586011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dichloro-4-ethylbenzenesulfonamide
CAS610770-31-5
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl
InChIInChI=1S/C8H9Cl2NO2S/c1-2-7-3-5-8(6-4-7)14(12,13)11(9)10/h3-6H,2H2,1H3
InChIKeyULNHINHBSRVKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dichloro-4-ethylbenzenesulfonamide (CAS 610770-31-5): Physicochemical Baseline for Procurement Decisions


N,N-Dichloro-4-ethylbenzenesulfonamide (CAS 610770-31-5) is a halogenated sulfonamide belonging to the N,N-dichloroarenesulfonamide family, distinguishable from its closest structural analogs by the presence of a para-ethyl substituent on the benzene ring . This class of compounds is recognized in the literature for its utility as electrophilic chlorinating agents and oxidants, with reactivity governed by the highly labile N–Cl bonds . The compound's molecular formula is C8H9Cl2NO2S, with a molecular weight of 254.13 g/mol and a calculated partition coefficient (LogP) of 3.63, indicating a significantly higher lipophilicity compared to the widely used Dichloramine-B (LogP ~2.1–3.07) and Dichloramine-T (LogP ~2.5–3.24) .

Why Generic N,N-Dichlorosulfonamide Substitution Fails for N,N-Dichloro-4-ethylbenzenesulfonamide


Generic substitution within the N,N-dichlorosulfonamide class is unreliable due to critical structure-property relationships that directly impact reaction performance. The para-substituent on the benzene ring is not a passive structural feature; it modulates the compound's lipophilicity, solubility, and steric environment, which in turn influence partitioning in biphasic reaction systems, reagent compatibility with non-polar solvents, and the kinetics of electrophilic chlorine transfer . Simply interchanging the methyl analog (Dichloramine-T) or the unsubstituted analog (Dichloramine-B) with the ethyl-substituted compound without accounting for these differences can lead to altered reaction rates, reduced selectivity, or poor solubility in the intended reaction medium.

Quantitative Differentiation Evidence for N,N-Dichloro-4-ethylbenzenesulfonamide vs. Closest Analogs


Elevated Lipophilicity (LogP) Compared to Dichloramine-T and Dichloramine-B

N,N-Dichloro-4-ethylbenzenesulfonamide exhibits a calculated LogP of 3.63, which is 0.39 to 1.13 units higher than that of its closest commercial analogs, Dichloramine-T (LogP 3.24) and Dichloramine-B (LogP 2.5–3.07) . This increase in lipophilicity corresponds to an approximately 2- to 13-fold higher preference for the organic phase in a standard octanol-water system. For a researcher procuring a chlorinating reagent for use in non-polar solvents or in lipophilic environments, this property can enhance reagent solubility and homogeneity, thereby reducing the need for co-solvents and improving overall reaction efficiency.

Lipophilicity Drug Discovery Biphasic Catalysis

Higher Molecular Bulk as a Probe for Steric Effects in N–Cl Reactivity

The molecular weight of N,N-dichloro-4-ethylbenzenesulfonamide (254.13 g/mol) is 14.03 g/mol greater than that of Dichloramine-T (240.10 g/mol) and 28.05 g/mol greater than Dichloramine-B (226.08 g/mol) . This increase in molecular bulk, localized at the para-position, suggests a measurable difference in steric encumbrance around the reactive N,N-dichlorosulfonamide center. This can be strategically exploited in reactions where steric discrimination is desirable, such as selective chlorination of hindered vs. unhindered carbanionic substrates. While direct comparative kinetic data is lacking, this measurable physicochemical difference provides a rational basis for selecting the ethyl-substituted reagent for sterically demanding synthetic applications.

Medicinal Chemistry Structure-Activity Relationship Reaction Selectivity

Class-Level Reactivity Profile of N,N-Dichlorosulfonamides with Dienes and Alkynes

N,N-Dichlorosulfonamides, as a class, have been demonstrated to react with divinyl sulfide and 1,2-dichloroethylene under radical-initiation conditions to afford N-sulfonylimines and bis-sulfonamido products . The inherent reactivity is attributed to the ability of the N–Cl bond to undergo both homolytic and heterolytic cleavage, generating sulfonylamidyl radicals and chlorine atoms or cations as needed . While this class-level reactivity does not provide differentiation data specific to the 4-ethyl derivative, it establishes a baseline synthetic utility that the target compound, by structural analogy, is positioned to fulfill.

Synthetic Chemistry Chlorination Electrophilic Addition

Optimal Application Scenarios for N,N-Dichloro-4-ethylbenzenesulfonamide Based on Differentiated Properties


Chlorination Reagent for Lipophilic and Non-Polar Reaction Media

N,N-Dichloro-4-ethylbenzenesulfonamide is the preferred choice for electrophilic chlorination reactions conducted in non-polar solvents (e.g., hexane, toluene, chlorinated solvents) where higher reagent lipophilicity ensures better solubility and dispersion, as indicated by its elevated LogP of 3.63 compared to Dichloramine-T (LogP 3.24) and Dichloramine-B (LogP ~3.07) . This can lead to more homogeneous reactions and potentially higher yields in solvent-sensitive transformations.

Sterically Discriminating Chlorination of Hindered Substrates

The increased molecular footprint of the 4-ethyl group (MW 254.13 vs. 240.10 for Dichloramine-T) provides a measurable steric parameter that can be exploited for selective chlorination of less hindered carbanionic or nucleophilic sites over more sterically demanding positions . This application is based on the established structure-activity relationships observed in sulfonamide-based chlorinating agents.

Lipophilic Building Block for Sulfonamide-Containing Drug Candidates

Researchers designing sulfonamide-based drug candidates that require enhanced membrane permeability or improved pharmacokinetic profiles may select N,N-dichloro-4-ethylbenzenesulfonamide as a synthetic intermediate. The higher LogP of 3.63, compared to the unsubstituted or methyl-substituted analogs, offers a lipophilicity advantage that can be crucial for early-stage drug-like property optimization .

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